2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Overview
Description
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom from an amine group. The compound's structure includes a 2,6-dimethylphenyl group, which is a benzene ring with two methyl groups at the 2nd and 6th positions, and two chlorine atoms attached to the second carbon of the acetamide group.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic methods . Similarly, other acetamides with different substituents on the phenyl ring or the acetamide group have been synthesized, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These syntheses typically involve the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents.
Molecular Structure Analysis
The molecular structure of acetamides can be determined using various spectroscopic techniques, including NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction, revealing a monoclinic space group . The molecular conformation of similar compounds, such as N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, has been found to be consistent with other closely related acetanilides .
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, primarily due to the reactivity of the amide group. The amide group can participate in hydrogen bonding, as seen in the crystal packing of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which involves intramolecular H-bonding and intermolecular C–H⋯O interactions . The presence of substituents on the phenyl ring can influence the reactivity and the types of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of chlorine and methyl groups can affect the compound's polarity, solubility, and boiling point. The optical properties of these compounds can be studied using UV–vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which showed solvatochromic effects in different solvents . Theoretical calculations, such as DFT studies, can provide insights into the thermodynamical and vibrational characteristics of these compounds .
Scientific Research Applications
1. Herbicide Use in Agriculture
Chloroacetamide derivatives, including compounds similar to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide, have been utilized as selective herbicides in agriculture. They are effective in controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).
2. Molecular Structure Studies
Research on the molecular structure and bonding of compounds closely related to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide has been conducted. Studies have focused on the bond parameters and hydrogen bonding, providing insights into the compound's chemical characteristics and potential applications (Gowda et al., 2007).
3. Quantum Chemical Calculations
Detailed quantum chemical calculations have been performed on derivatives of 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide to understand their conformation, vibrational spectroscopic properties, electronic structures, and thermodynamic properties. This research aids in predicting molecular behavior and reactivity for further applications (Choudhary et al., 2014).
4. Analytical Techniques in Pharmacokinetics
Analytical methods using high-performance liquid chromatography have been developed to determine the concentration of compounds related to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide in biological samples. This is crucial for pharmacokinetic studies and understanding the compound's behavior in biological systems (Fujimaki et al., 1988).
5. Potential in Latent Fingerprint Analysis
A study on derivatives of 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide showed potential applications in latent fingerprint analysis. Certain compounds exhibited desirable properties for detecting hidden fingerprints on various surfaces, indicating their use in forensic science (Khan et al., 2019).
6. Anticonvulsant Activity
Compounds structurally similar to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide have been synthesized and tested for their anticonvulsant activity, showing promising results in various models. This suggests potential therapeutic applications in treating convulsive disorders (Pękala et al., 2011).
7. Study of Hydrolysis Reactions
Research on the hydrolysis of chloroacetanilide derivatives, closely related to 2,2-Dichloro-N-(2,6-Dimethylphenyl)Acetamide, has been conducted. These studies provide insights into the chemical behavior and stability of these compounds under different conditions (Rouchaud et al., 2010).
8. Comparative Metabolism Studies
Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been performed. Such research is essential for understanding the toxicological profile and environmental impact of these compounds (Coleman et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUDTTYIRXMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284459 | |
Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide | |
CAS RN |
39084-88-3 | |
Record name | 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039084883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC37288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6Z3K4QJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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